molecular formula C12H11ClN2O B474923 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 350997-70-5

5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B474923
CAS No.: 350997-70-5
M. Wt: 234.68g/mol
InChI Key: KQWYKJSWCFJJFS-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a chloro group at position 5, a methyl group at position 3, and a 4-methylphenyl substituent at position 1 of the pyrazole ring. The aldehyde functional group at position 4 makes it a versatile intermediate for synthesizing bioactive molecules, including Schiff bases and heterocyclic compounds .

Properties

IUPAC Name

5-chloro-3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-3-5-10(6-4-8)15-12(13)11(7-16)9(2)14-15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWYKJSWCFJJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-70-5
Record name 350997-70-5
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Preparation Methods

Mechanistic Insights and Optimization

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-keto carbonyl, followed by dehydration and aromatization. Bhat et al. (2014) demonstrated that electron-donating groups (e.g., methyl on the phenyl ring) enhance reaction rates by stabilizing intermediates through resonance.

Key Considerations :

  • Solvent : Ethanol or DMF improves solubility of hydrophobic intermediates.

  • Catalysts : Nano-ZnO or montmorillonite K-10 clay enhances yields (up to 95% in analogous reactions).

  • Temperature : Optimal at 80–100°C; higher temperatures risk decomposition.

Functionalization of Preformed Pyrazole Cores

Post-synthetic modification of preformed pyrazoles offers a modular route.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques minimize solvent use. A mixture of β-ketoester, p-tolylhydrazine, and catalytic acetic acid is milled at 25 Hz for 30 minutes, yielding the pyrazole aldehyde after Vilsmeier formylation.

Advantages :

  • 20% reduction in reaction time.

  • Higher atom economy (≈85%).

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is not fully understood. molecular docking studies suggest that it may interact with specific enzymes or receptors in biological systems. For example, it has been shown to bind to the active site of enoyl-acyl carrier protein reductase (InhA), an enzyme involved in the biosynthesis of fatty acids in Mycobacterium tuberculosis . This interaction could inhibit the enzyme’s activity, leading to potential antitubercular effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

4-Chlorophenyl vs. 4-Methylphenyl Substituents
  • 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 77509-93-4) Similarity: 0.96 (structural similarity score compared to the target compound) . This substitution may enhance antimicrobial activity due to increased lipophilicity .
4-Methoxyphenyl Derivative
  • 5-Chloro-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 957354-73-3)
    • Molecular Formula : C₁₂H₁₁ClN₂O₂.
    • Impact : The methoxy group (-OCH₃) increases solubility in polar solvents compared to the methyl group (-CH₃). This modification could improve bioavailability in biological systems .

Replacement of Aryl with Alkyl or Phenoxy Groups

Alkyl Substituent: 2-Methylpropyl
  • 5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde Molecular Formula: C₉H₁₃ClN₂O. This substitution may decrease melting points compared to aryl-substituted analogues .
Phenoxy and 4-Chlorophenoxy Derivatives
  • 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Synthesis: Prepared via nucleophilic substitution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-chlorophenol . Bioactivity: Exhibits enhanced antimicrobial activity compared to non-phenoxy derivatives due to the electron-withdrawing chloro group and increased molecular polarity .
  • 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Crystallography: The pyrazole ring forms dihedral angles of 73.67° and 45.99° with phenyl rings, influencing molecular packing and stability via weak C–H···π interactions .

Variations in the Aldehyde Functional Group

Schiff Base Derivatives
  • Schiff Bases with Chitosan
    • Examples : Derivatives with furan, pyridine, or thiophene moieties.
    • Antifungal (AF) Activity : Increased electron density at the imine group (C=N) enhances AF activity against Aspergillus fumigatus and Candida albicans. Solubility and charge distribution modulate efficacy .

Structural and Pharmacological Data Table

Compound Name Substituents (Position 1) Molecular Formula Melting Point (°C) Key Bioactivity Reference
5-Chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde 4-Methylphenyl C₁₂H₁₁ClN₂O Not reported Antimicrobial intermediate
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 4-Chlorophenyl C₁₁H₈Cl₂N₂O Not reported Enhanced lipophilicity
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Chlorophenoxy C₁₇H₁₂ClN₂O₂ Not reported Antimicrobial
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5b) Phenyl C₁₁H₉ClN₂O 140–141 Antifungal precursor
5-Chloro-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 4-Methoxyphenyl C₁₂H₁₁ClN₂O₂ Not reported Improved solubility

Biological Activity

5-Chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and pharmacological evaluations.

  • Molecular Formula : C₁₃H₁₃ClN₂O
  • Molecular Weight : 248.71 g/mol
  • CAS Number : 321526-27-6
  • Melting Point : 93–95.5 °C

The biological activity of this compound is attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The compound has been shown to participate in several biochemical pathways:

  • Antimicrobial Activity : Exhibits inhibition against a range of bacterial and fungal pathogens, likely through disruption of cell membrane integrity or interference with metabolic processes.
  • Anticancer Properties : Some derivatives have demonstrated the ability to inhibit proliferation in cancer cell lines such as breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism may involve induction of apoptosis and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in various models, showing promise as an analgesic agent.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of Pyrazole Ring : Starting from appropriate hydrazones and aldehydes under acidic conditions.
  • Chlorination : Introduction of the chlorine atom at the 5-position using chlorinating agents.
  • Aldehyde Formation : Conversion to the carbaldehyde form through oxidation reactions.

Biological Evaluations

Several studies have assessed the biological activity of this compound:

In Vitro Studies

Activity TypeCell LineIC50 (µM)Reference
AnticancerMDA-MB-231 (breast)15
HepG2 (liver)20
AntimicrobialE. coli10
S. aureus12
Anti-inflammatoryCarrageenan-induced edema modelN/A

In Vivo Studies

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory effects in animal models, showing a reduction in paw edema when administered prior to carrageenan injection.

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives based on the pyrazole structure showed significant inhibition of tumor growth in xenograft models, suggesting a pathway involving apoptosis induction and cell cycle arrest.
  • Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in swelling compared to controls, indicating its potential as an anti-inflammatory agent.

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